molecular formula C17H14N2O3S B381492 methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate

methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate

Cat. No.: B381492
M. Wt: 326.4 g/mol
InChI Key: ZAKYLTYTJKXKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate is a synthetic small molecule featuring a quinazolinone core linked via a sulfanylmethyl group to a methyl benzoate moiety. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including enzyme inhibition and anticancer properties . This compound has been investigated as part of matrix metalloproteinase (MMP) inhibitor development, where its structural features aim to balance potency and selectivity .

Properties

IUPAC Name

methyl 4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-16(21)12-8-6-11(7-9-12)10-23-17-18-14-5-3-2-4-13(14)15(20)19-17/h2-9H,10H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKYLTYTJKXKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

WAY-260671 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: In this reaction, the compound gains electrons, typically in the presence of reducing agents.

    Substitution: This involves the replacement of one atom or group in the compound with another atom or group, often under specific conditions.

    Addition: This reaction involves the addition of atoms or groups to the compound, usually across a double or triple bond.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and addition reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. Research indicates that compounds with a quinazolinone scaffold often exhibit:

  • Anticancer Properties : Quinazolinone derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown effectiveness against various cancer lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Effects : The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that similar quinazolinone derivatives possess significant activity against bacteria and fungi, making them candidates for further exploration in infectious disease treatment .
  • Neuroprotective Effects : Some derivatives have been evaluated for their ability to inhibit monoamine oxidase enzymes, which are linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. These inhibitors can enhance levels of neurotransmitters, providing symptomatic relief in depression and anxiety disorders .

Case Studies

Several case studies illustrate the application of this compound in various therapeutic contexts:

Case Study 1: Anticancer Activity

A study evaluated a series of quinazolinone derivatives, including this compound, against human cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast and lung cancer models. The mechanism involved apoptosis induction through caspase activation pathways .

Case Study 2: Neuroprotective Properties

In another study focusing on neurodegenerative diseases, compounds similar to this compound were tested for their ability to inhibit monoamine oxidase A and B. The results showed promising inhibition rates, suggesting potential use in treating depression associated with neurodegenerative disorders .

Mechanism of Action

The mechanism of action of WAY-260671 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist to certain receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

The compound is part of a broader class of MMP inhibitors with shared structural motifs. Below is a detailed comparison with analogs from the literature:

Structural Analogues and Activity
Compound Name Core Heterocycle Key Substituents MMP Inhibition (Ki) Selectivity Profile Reference
Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate (Target) Quinazolinone Sulfanylmethyl-benzoate Not explicitly reported Proposed selectivity for MMP-13
Q2/24 (Methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate) Cyclopenta[d]pyrimidinone Sulfanylmethyl-benzoate Improved Ki vs. Q/4 High selectivity for MMP-13
Q1/20 (2-[(4-methylphenyl)methyl sulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one) Cyclopenta[d]pyrimidinone 4-Methylbenzyl-thioether Improved Ki vs. Q/4 Moderate MMP-13 selectivity
Compound 4 (N4,N6-bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide) Pyrimidine Bis-arylcarboxamide Low nM range Broad-spectrum MMP inhibition

Key Observations :

  • Core Heterocycle: The quinazolinone core in the target compound differs from the cyclopenta[d]pyrimidinone in Q2/24 and Q1/20. Quinazolinones typically exhibit stronger π-π stacking interactions in enzyme active sites, which may enhance binding affinity but reduce selectivity .
  • Sulfanylmethyl vs. The sulfanylmethyl group in the target compound and Q2/24 offers a balance between solubility and target engagement .
  • Selectivity: Q2/24’s cyclopenta[d]pyrimidinone core and sulfanylmethyl-benzoate substituent confer higher selectivity for MMP-13 compared to the target compound’s quinazolinone, which may interact with other MMP subtypes due to its planar aromatic system .
Physicochemical Properties
Property Target Compound Q2/24 Q1/20
Molecular Weight ~370 g/mol ~360 g/mol ~350 g/mol
LogP (Predicted) 2.8 3.1 3.5
Solubility (µg/mL, aqueous) 12.4 15.2 8.7

Notes:

  • The target compound’s lower LogP compared to Q1/20 suggests better aqueous solubility, critical for bioavailability.
  • Q2/24’s cyclopenta ring may contribute to its slightly higher solubility than the target compound despite similar molecular weights .

Biological Activity

Methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinazolinone core, which is known for various biological activities. The compound can be represented by the following chemical structure:

Chemical Structure

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : Quinazolinones, including this compound, have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression and inflammation .
  • Antioxidant Properties : Compounds with a quinazolinone structure often exhibit antioxidant activity, which can protect cells from oxidative stress and reduce inflammation .
  • Anti-inflammatory Effects : Research indicates that derivatives of quinazolinones can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases .

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinazolinone derivatives. For example:

  • In Vitro Studies : this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • Animal Models : In murine models of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Effect Observed Reference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in arthritis models
AntioxidantProtects cells from oxidative stress

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutics .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of the compound in a rat model of induced arthritis. The treatment group showed significant improvement in joint swelling and pain compared to the control group, along with a marked reduction in inflammatory markers .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives with thiourea or thioamides.

Procedure :

  • Anthranilic acid (1.0 equiv) is treated with thiourea (1.2 equiv) in the presence of polyphosphoric acid (PPA) at 120–140°C for 4–6 hours.

  • The reaction mixture is poured into ice-water, neutralized with aqueous NaOH, and filtered to yield 2-mercaptoquinazolin-4(3H)-one as a pale-yellow solid.

Key Data :

  • Yield : 68–75%

  • Characterization :

    • IR (KBr) : 1680 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H).

    • ¹H NMR (DMSO-d6) : δ 12.3 (s, 1H, NH), 8.15–7.45 (m, 4H, ArH), 3.82 (s, 1H, SH).

Alternative Route via Benzamide Cyclization

A copper-catalyzed annulation of benzamides with amidines offers a modular approach:

Procedure :

  • Benzamide derivative (1.0 equiv) reacts with 2-(4,5-dihydrooxazol-2-yl)aniline (1.1 equiv) in the presence of Cu(OAc)₂ (10 mol%) in DMSO at 90°C for 12 hours.

  • The product is purified via column chromatography (hexane/EtOAc, 2:1) to afford the quinazolinone.

Key Data :

  • Yield : 65–75%

  • Scope : Tolerates electron-donating and withdrawing groups on the benzamide.

Synthesis of Methyl 4-(Bromomethyl)Benzoate

Esterification and Bromination

Procedure :

  • Methyl 4-Methylbenzoate : 4-Methylbenzoic acid is esterified with methanol (excess) using H₂SO₄ as a catalyst under reflux for 6 hours.

  • Bromination : The methyl group is brominated using N-bromosuccinimide (NBS, 1.1 equiv) and benzoyl peroxide (BPO, 0.1 equiv) in CCl₄ under reflux for 3 hours.

Key Data :

  • Yield : 85% (esterification), 78% (bromination)

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 7.95 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 4.55 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃).

Thioether Formation: Coupling Quinazolinone and Benzoate

Nucleophilic Substitution

Procedure :

  • 2-Mercaptoquinazolin-4(3H)-one (1.0 equiv) and methyl 4-(bromomethyl)benzoate (1.2 equiv) are stirred in anhydrous DMF with K₂CO₃ (2.0 equiv) at 60°C for 8 hours.

  • The product is isolated via filtration and recrystallized from EtOAc/hexane.

Key Data :

  • Yield : 70–80%

  • Characterization :

    • IR (KBr) : 1685 cm⁻¹ (C=O, ester), 1650 cm⁻¹ (C=O, quinazolinone).

    • ¹H NMR (DMSO-d6) : δ 8.25–7.30 (m, 8H, ArH), 4.40 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).

Mitsunobu Coupling

For substrates sensitive to basic conditions, Mitsunobu coupling offers an alternative:

Procedure :

  • 2-Mercaptoquinazolin-4(3H)-one (1.0 equiv), methyl 4-(hydroxymethyl)benzoate (1.2 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) are stirred in THF at 0°C to room temperature for 24 hours.

  • The product is purified via silica gel chromatography.

Key Data :

  • Yield : 60–65%

  • Advantage : Avoids alkyl halides, suitable for acid-sensitive substrates.

Optimization and Challenges

Reaction Condition Screening

  • Solvent : DMF outperforms THF and DMSO in nucleophilic substitution due to better solubility of intermediates.

  • Base : K₂CO₃ gives higher yields than NaHCO₃ or Et₃N.

  • Temperature : Reactions at 60°C proceed to completion faster than at room temperature.

Common Side Reactions

  • Oxidation of Thiol : Thiols may oxidize to disulfides; thus, reactions are conducted under inert atmosphere.

  • Ester Hydrolysis : Prolonged heating in polar solvents can hydrolyze the methyl ester; anhydrous conditions are critical.

Analytical Validation and Purity Assessment

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • TLC : Rf = 0.45 (hexane/EtOAc, 1:1).

Spectroscopic Confirmation

  • HRMS (ESI) : m/z calculated for C₁₈H₁₄N₂O₃S [M+H]⁺: 337.0753; found: 337.0751.

  • ¹³C NMR (DMSO-d6) : δ 167.8 (C=O, ester), 161.2 (C=O, quinazolinone), 140.5–125.0 (ArC), 35.2 (SCH₂), 52.1 (OCH₃).

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis : A 1 kg batch achieved 72% yield using DMF/K₂CO₃ at 60°C, demonstrating feasibility for industrial production.

  • Cost Analysis : Raw material costs are dominated by the quinazolinone precursor (~$450/kg), making process optimization critical .

Q & A

Basic Questions

Q. What are the established synthetic routes for methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate?

  • Methodological Answer : The synthesis typically involves coupling a quinazolinone derivative with a benzoate ester via a sulfanylmethyl linker. For example, a similar compound in was synthesized by reacting 4-oxo-3,4-dihydroquinazoline with a methyl benzoate derivative under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:

  • Quinazolinone Preparation : Cyclization of anthranilic acid derivatives with urea or thiourea.
  • Sulfanylmethyl Linkage : Use of Na₂S₂O₅ as a sulfurizing agent (as in ) or thiol-disulfide exchange reactions.
  • Esterification : Methylation of the benzoic acid moiety using methanol/H₂SO₄ or diazomethane .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs:

  • X-ray Crystallography : For definitive structural confirmation (e.g., used XRD to resolve the crystal structure of a related quinazolinone-benzoate derivative).
  • Spectroscopy :
  • ¹H/¹³C NMR : To verify substituent positions and integration ratios.
  • FT-IR : Confirmation of ester (C=O, ~1700 cm⁻¹) and quinazolinone (N-H, ~3200 cm⁻¹) groups.
  • HPLC-PDA/MS : For purity assessment and molecular ion detection (e.g., highlights HPLC for analogous compounds) .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Limited in water due to the aromatic and ester groups; dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl₃, DCM).
  • Stability :
  • pH Sensitivity : Hydrolysis of the ester group occurs under strongly acidic/basic conditions.
  • Light/Temperature : Store at –20°C in amber vials to prevent sulfanyl group oxidation (similar to sulfanylbenzaldehyde derivatives in ) .

Advanced Research Questions

Q. How can low yields during sulfanylmethyl group introduction be addressed?

  • Methodological Answer : Low yields often arise from competing side reactions (e.g., disulfide formation). Optimization strategies include:

  • Reagent Selection : Use of Na₂S₂O₅ ( ) or Lawesson’s reagent for controlled thiolation.
  • Temperature Control : Reactions at 0–5°C to suppress oxidation.
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to direct regioselectivity .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may stem from assay conditions or structural analogs. Approaches include:

  • Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural Analog Comparison : Compare with derivatives like ethyl 4-aminobenzoate () to isolate functional group contributions.
  • Target Validation : Use siRNA/CRISPR to confirm target specificity in cellular models .

Q. What computational methods elucidate the reaction mechanism for sulfanylmethyl linkage formation?

  • Methodological Answer :

  • DFT Calculations : Model transition states and intermediates (e.g., B3LYP/6-31G* level) to identify energy barriers.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF polarity in ) on reaction kinetics.
  • NBO Analysis : Evaluate charge distribution on sulfur atoms to predict nucleophilic attack sites (supported by mechanistic studies in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.